2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Description
2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features multiple functional groups, including an acetamido group, a methylthio group, and an oxadiazole ring
Properties
IUPAC Name |
2-[5-acetamido-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-4-16-10-12-18(13-11-16)26-19(32)14-30-22(25-15(2)31)20(24(28-30)34-3)23-27-21(29-33-23)17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSRFCKGMZWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyrazole ring, and finally the attachment of the acetamido and methylthio groups. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in the industrial setting.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Reactions
The synthesis of this compound involves sequential functionalization of its heterocyclic core. Key steps include:
-
Notable intermediates :
Methylsulfanyl Group Reactivity
The –SMe group undergoes oxidative and nucleophilic transformations:
Acetamide Hydrolysis
The acetamide group is hydrolyzed under acidic/basic conditions:
Oxadiazole Ring Stability
The 1,2,4-oxadiazole ring resists nucleophilic attack but undergoes ring-opening under extreme conditions:
| Stress Test | Observations | Implications | Sources |
|---|---|---|---|
| pH 1–2 (HCl, 24 hr) | 95% intact (HPLC) | Stable in gastric fluid | |
| pH 13 (NaOH, 24 hr) | Partial decomposition (30% degradation) | Avoid prolonged alkaline storage |
Cross-Coupling Reactions
The aryl and heteroaryl groups enable catalytic transformations:
Biological Interactions and Reactivity
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COX-II inhibition : The oxadiazole-pyrazole scaffold binds to COX-II’s hydrophobic pocket (docking score: −9.2 kcal/mol), with IC<sub>50</sub> = 0.28 µM .
-
Metabolic pathways :
Stability Under Pharmacological Conditions
Computational Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide exhibit significant anticancer properties. For example, related oxadiazole derivatives have shown promising results against various cancer cell lines, demonstrating growth inhibition percentages ranging from 51.88% to 86.61% in different assays . This suggests that the compound may also possess similar anticancer efficacy, warranting further investigation into its mechanisms and therapeutic potential.
Anti-inflammatory Potential
The compound's structural features align with known anti-inflammatory agents. Molecular docking studies have suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor , which is critical in the inflammatory response pathway . This property could make it valuable in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Compounds containing oxadiazole and pyrazole moieties are often explored for their antimicrobial properties. Preliminary investigations into related compounds have indicated effectiveness against various bacterial strains, suggesting that this compound could be evaluated for similar antimicrobial activity .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Anticancer Studies | Compounds with similar structures showed up to 86.61% growth inhibition in cancer cell lines (SNB-19, OVCAR-8) | Potential for development as an anticancer drug |
| Anti-inflammatory Research | Docking studies indicate potential as a 5-lipoxygenase inhibitor | Could lead to new treatments for inflammatory diseases |
| Microbial Efficacy | Related compounds demonstrated effectiveness against bacterial strains | May serve as a basis for antibiotic development |
Mechanism of Action
The mechanism of action of 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetamido and oxadiazole groups suggests potential interactions with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.
2-(5-acetamido-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
The uniqueness of 2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide lies in its specific combination of functional groups and its potential applications across various fields. Its structural features provide a balance of reactivity and stability, making it a valuable compound for research and industrial applications.
Biological Activity
2-[5-Acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide, with CAS number 1223853-83-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 476.6 g/mol. The presence of the acetamido group and the methylsulfanyl substituent enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O3S |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1223853-83-5 |
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
A study highlighted that certain pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 12.85 μg/mL against Pseudomonas syringae, indicating strong antibacterial potential . The incorporation of the oxadiazole unit is particularly noted for enhancing antimicrobial efficacy.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, some related compounds have shown IC50 values in the micromolar range against cancer cell lines, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
In vitro studies on related compounds indicate anti-inflammatory activity mediated by inhibition of cyclooxygenase (COX) enzymes . The presence of the acetamido group in the structure may contribute to this effect by modulating inflammatory pathways.
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their biological activities, revealing that compounds with similar structures exhibited significant antibacterial and anticancer activities .
- Mechanistic Studies : Research focusing on the mechanism of action for similar compounds indicated that they could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to effective bactericidal action .
- Pharmacological Profiling : In pharmacological screenings, compounds with structural similarities to the target compound were included in libraries targeting various diseases, including cancer and infectious diseases . These screenings help identify lead candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
